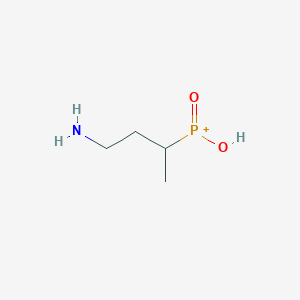
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C4H12NO2P. It is characterized by the presence of an aminobutyl group, a hydroxy group, and an oxophosphanium group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutan-2-yl)(hydroxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the compound .
化学反応の分析
Types of Reactions
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobutyl and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Aminobutan-2-yl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The hydroxy and aminobutyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- (4-Aminobutan-2-yl)(hydroxy)phosphonium
- (4-Aminobutan-2-yl)(hydroxy)phosphonate
- (4-Aminobutan-2-yl)(hydroxy)phosphinate
Uniqueness
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium is unique due to the presence of the oxophosphanium group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
103680-48-4 |
|---|---|
分子式 |
C4H11NO2P+ |
分子量 |
136.11 g/mol |
IUPAC名 |
4-aminobutan-2-yl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H10NO2P/c1-4(2-3-5)8(6)7/h4H,2-3,5H2,1H3/p+1 |
InChIキー |
GDYHVWFYYPVHAV-UHFFFAOYSA-O |
正規SMILES |
CC(CCN)[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


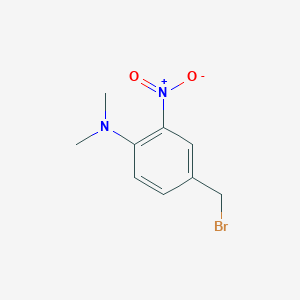
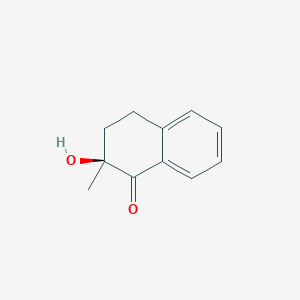

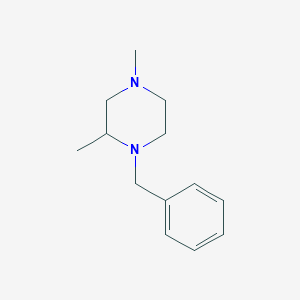
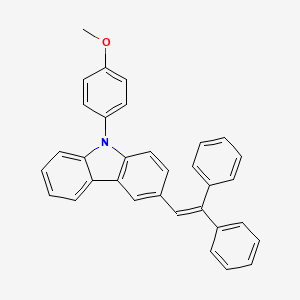


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
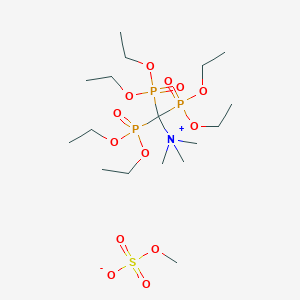
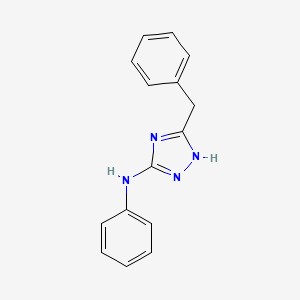
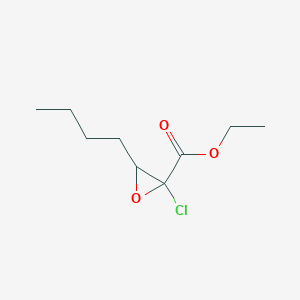
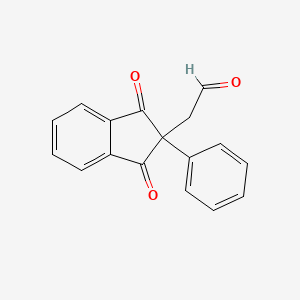
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
